molecular formula C21H14FN3S B2603810 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 688792-76-9

9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2603810
CAS No.: 688792-76-9
M. Wt: 359.42
InChI Key: KXFQSQRUKXEPNW-UHFFFAOYSA-N
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Description

The compound 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex organic molecule characterized by its unique tetracyclic structure This compound features a fluorophenyl group, a sulfanyl linkage, and multiple nitrogen atoms within its framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethyl sulfide intermediate, which is then subjected to cyclization reactions to form the tetracyclic core. Key reagents include fluorobenzyl chloride, thiourea, and various catalysts to facilitate the cyclization and functionalization steps. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene undergoes various chemical reactions, including:

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The compound can be reduced under specific conditions to modify its functional groups.
  • Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene has several scientific research applications:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Potential applications in studying enzyme interactions and protein binding due to its unique structure.
  • Medicine : Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
  • Industry : Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds:

  • 9-{[(4-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene
  • 9-{[(4-methylphenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Uniqueness: The uniqueness of 9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions or stability under certain conditions.

Properties

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3S/c22-15-11-9-14(10-12-15)13-26-21-24-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)25(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQSQRUKXEPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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